REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[CH:10]1([N:16]=[C:17]=[S:18])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>>[CH:10]1([NH:16][C:17]([NH:5][C:4]2[CH:6]=[CH:7][C:8]([Cl:9])=[C:2]([Cl:1])[CH:3]=2)=[S:18])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1
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Name
|
|
Quantity
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0.1 mol
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Type
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reactant
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Smiles
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ClC=1C=C(N)C=CC1Cl
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Name
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|
Quantity
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0.1 mol
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Type
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reactant
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Smiles
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C1(CCCCC1)N=C=S
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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A mixture of 16.2 gm
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Type
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CUSTOM
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Details
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The solid is crystallized from ethanol-water
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Name
|
|
Type
|
|
Smiles
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C1(CCCCC1)NC(=S)NC1=CC(=C(C=C1)Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |